(R)-quinuclidin-3-amine

Muscarinic Receptor Chiral Pharmacology Receptor Binding

Stereochemical integrity is paramount in receptor pharmacology-racemic or (S)-enantiomer substitutions compromise M₁ receptor binding by ~100-fold and invalidate SAR studies. This (R)-enantiomer directly addresses that risk. • Enables synthesis of M₁-selective ligands (Kᵢ = 12 nM) with 100-fold selectivity over the (S)-form • Mandatory chiral precursor for potent 5-HT₃ antagonists; pharmacological activity resides exclusively in the (R)-enantiomer • Validated synthetic routes achieve >99% optical purity for chiral HPLC calibration and asymmetric synthesis

Molecular Formula C7H14N2
Molecular Weight 126.2 g/mol
CAS No. 123536-15-2
Cat. No. B171479
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-quinuclidin-3-amine
CAS123536-15-2
Molecular FormulaC7H14N2
Molecular Weight126.2 g/mol
Structural Identifiers
SMILESC1CN2CCC1C(C2)N
InChIInChI=1S/C7H14N2/c8-7-5-9-3-1-6(7)2-4-9/h6-7H,1-5,8H2/t7-/m0/s1
InChIKeyREUAXQZIRFXQML-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-Quinuclidin-3-amine: Procurement Evidence Guide


(R)-Quinuclidin-3-amine (CAS 123536-15-2), also referred to as (3R)-1-azabicyclo[2.2.2]octan-3-amine, is a chiral bicyclic amine characterized by a rigid quinuclidine scaffold. Its molecular formula is C₇H₁₄N₂ with a molecular weight of 126.20 g/mol . This compound serves as a critical chiral building block in medicinal chemistry and asymmetric synthesis . The (R)-enantiomer exhibits distinct pharmacological properties compared to its (S)-counterpart, making stereochemical purity a decisive factor in its utility .

Chiral Building Block Rigid quinuclidine scaffold for asymmetric synthesis
Stereochemical Control (R)-enantiomer for defined chirality in target molecules
Enantiomer-Specific Scaffold Distinct receptor-interaction profile vs (S)-enantiomer

(R)-Quinuclidin-3-amine: Enantiomer Substitution Risk


Substitution of (R)-quinuclidin-3-amine (CAS 123536-15-2) with the (S)-enantiomer (CAS 120570-05-0) or racemic 3-aminoquinuclidine is not scientifically interchangeable due to profound stereospecificity in biological systems. The chiral center dictates receptor binding affinity; the (R)-enantiomer demonstrates approximately 100-fold higher affinity for the M₁ muscarinic receptor (Kᵢ = 12 nM) compared to the (S)-form . Additionally, in the context of 5-HT₃ antagonist derivatives, pharmacological activity resides predominantly in the (R)-enantiomer, while racemic mixtures exhibit significantly reduced potency [1]. Procuring the incorrect stereoisomer will directly compromise experimental reproducibility and invalidate structure-activity relationship (SAR) studies.

Target: (R)-enantiomer Substitute: (S)-enantiomer or racemate
Receptor binding divergence
The (R)-enantiomer may exhibit markedly different M₁ receptor affinity; stereochemistry reversal can significantly alter binding, potentially invalidating target engagement studies.
SAR campaign disruption
5-HT₃ antagonist activity resides primarily in (R)-derived compounds; using racemic or (S)-enantiomer may yield false negatives or reduced activity, compromising structure-activity relationship interpretation.

(R)-Quinuclidin-3-amine: Comparative Evidence


M₁ Receptor Affinity: (R) vs (S)

The (R)-enantiomer of quinuclidin-3-amine demonstrates a markedly higher affinity for the M₁ muscarinic receptor subtype. In direct radioligand displacement assays, the (R)-form exhibits a Kᵢ of 12 nM, whereas the (S)-enantiomer requires significantly higher concentrations to achieve equivalent displacement. The difference in affinity is quantified as approximately 100-fold . This stereospecific binding is critical for applications targeting cholinergic pathways.

M₁ Receptor Affinity
Head-to-head
(R) Kᵢ = 12 nM; ~100-fold higher affinity than (S)
Supports enantiomer-specific M₁ receptor study context
Source verification suggested; radioligand displacement assay conditions apply
Muscarinic Receptor Chiral Pharmacology Receptor Binding

5-HT₃ Antagonist Enantioselectivity

In the synthesis of potent 5-HT₃ receptor antagonists derived from naphthalimide, the biological activity is predominantly confined to the derivatives of the (R)-enantiomer of 3-aminoquinuclidine. In contrast, derivatives synthesized from racemic 3-aminoquinuclidine or the pure (S)-enantiomer exhibit substantially diminished antagonist activity. The study highlights that the conformational restriction imposed by the (R)-configuration is essential for high-affinity interaction with the 5-HT₃ receptor [1].

5-HT₃ Antagonist Activity
Head-to-head
Activity resides essentially in (R)-enantiomer derivatives
Supports enantiomer attribution for 5-HT₃ ligand development
Based on naphthalimide derivative series [1]
5-HT3 Receptor Serotonin Antagonist Chiral Synthesis

Validated Optical Purity

Robust synthetic methodologies have been established and validated to achieve exceptional optical purity for (R)-quinuclidin-3-amine. Carrier-free crystallization and hydrogenolysis procedures consistently yield the (R)-enantiomer with an optical purity exceeding 99% [1]. This level of purity is a critical benchmark for applications requiring high stereochemical fidelity, differentiating it from lower-grade chiral building blocks where minor enantiomeric impurities could confound results.

Optical Purity
Class-level
>99% optical purity
May support high stereochemical fidelity requirements
Carrier-free crystallization method; batch-specific review suggested
Chiral Resolution Enantiomeric Purity Quality Control

(R)-Quinuclidin-3-amine: Applications


5-HT₃ Antagonist Synthesis

This compound is the mandatory chiral precursor for developing potent, conformationally restricted 5-HT₃ receptor antagonists, such as certain naphthalimide derivatives. The evidence confirms that pharmacological activity is exclusively associated with the (R)-enantiomer, rendering the racemic or (S)-forms unsuitable [1].

M₁ Receptor Probe Development

Given its 100-fold higher affinity for the M₁ receptor (Kᵢ = 12 nM) compared to the (S)-enantiomer, (R)-quinuclidin-3-amine is an essential starting material for synthesizing selective M₁ receptor ligands. This differential binding is critical for studies dissecting the roles of muscarinic receptor subtypes in cognitive function and neurological disorders .

Chiral Standards & Synthesis

With validated synthetic routes achieving >99% optical purity, this compound serves as an ideal high-purity chiral standard for developing and calibrating chiral HPLC methods or as a reliable chiral building block in complex asymmetric syntheses where stereochemical integrity is paramount [2].

Application
Selection Property
Validation Focus
5-HT₃ receptor antagonist development studies
Enantiomer-specific building block
Stereochemical fidelity assessment
M₁ muscarinic receptor ligand design
Chiral ligand synthesis with defined stereochemistry
Receptor binding specificity review
Chiral HPLC method development
High-purity chiral synthon
Chiral method calibration and validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-quinuclidin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.